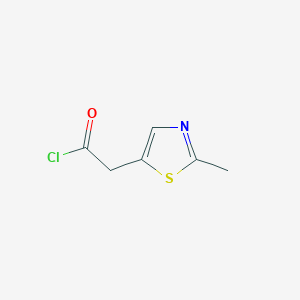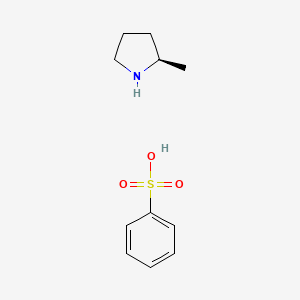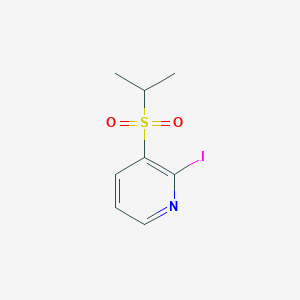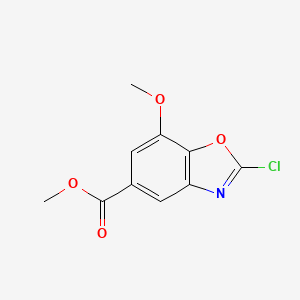
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 7-position, and a carboxylate ester group at the 5-position of the benzoxazole ring.
Métodos De Preparación
The synthesis of methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method involves the use of 2-aminophenol as a precursor, which undergoes cyclization with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction conditions may vary depending on the desired product and the specific reagents used. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Mecanismo De Acción
The mechanism of action of methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . The compound’s antifungal and anticancer activities are attributed to its ability to interfere with cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 2-chloro-1,3-benzoxazole-5-carboxylate: Lacks the methoxy group at the 7-position.
Methyl 7-methoxy-1,3-benzoxazole-5-carboxylate: Lacks the chlorine atom at the 2-position.
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate: Contains a chloromethyl group instead of a chlorine atom at the 2-position . The presence of different substituents on the benzoxazole ring can significantly influence the compound’s biological activities and chemical properties, making each derivative unique in its own right.
Propiedades
Fórmula molecular |
C10H8ClNO4 |
|---|---|
Peso molecular |
241.63 g/mol |
Nombre IUPAC |
methyl 2-chloro-7-methoxy-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClNO4/c1-14-7-4-5(9(13)15-2)3-6-8(7)16-10(11)12-6/h3-4H,1-2H3 |
Clave InChI |
ULFAAGQMQWPCSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OC(=N2)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B13895588.png)
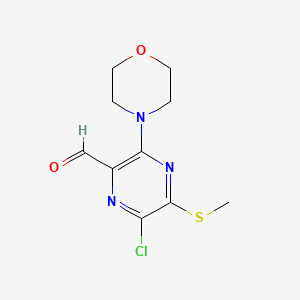
![N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide](/img/structure/B13895593.png)


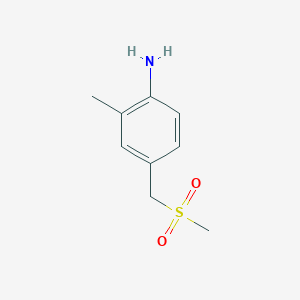
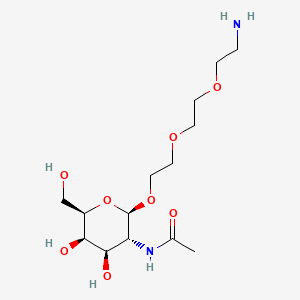
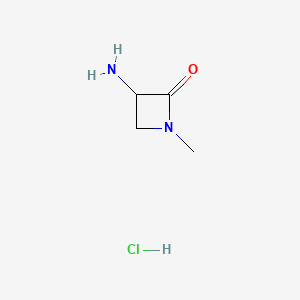
![[3-(2-Ethoxyethyl)-2-methyl-5-(4-methylsulphonyl)phenyl-1-phenyl]-1H-pyrrole](/img/structure/B13895660.png)
![Sodium;3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13895664.png)
![Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13895673.png)
